4-(Trifluoromethyl)benzoyl chloride
Overview
Description
4-(Trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the trifluoromethyl group and the benzoyl chloride functional group.
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzoyl chloride is a chemical compound used as an intermediate in organic synthesis . Its primary targets are typically other organic compounds in a chemical reaction . The role of this compound is to react with these targets to form new compounds .
Mode of Action
The mode of action of this compound involves its reactivity with other compounds. For example, it undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . This reaction is facilitated by the presence of the benzoyl chloride functional group in the molecule .
Biochemical Pathways
Instead, it is used in the synthesis of various organic compounds, which may then interact with biological systems .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the individual characteristics of the organism .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and uses, depending on the specific reactions involved .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it reacts with water, producing toxic gases . Therefore, it should be stored under dry inert gas and protected from humidity . Additionally, it should be kept away from open flames and hot surfaces, as containers may explode when heated .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. The compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the acyl chloride group to form the corresponding carboxylic acid. This interaction is crucial for the formation of amides and esters, which are important in the synthesis of pharmaceuticals . Additionally, this compound can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of histones by this compound can lead to changes in chromatin structure and gene expression, impacting cellular differentiation and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The acyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial biochemical changes, such as enhanced enzyme activity and improved metabolic flux. At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and proteases. These enzymes catalyze the hydrolysis of the acyl chloride group, leading to the formation of carboxylic acids and other metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, impacting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. For example, the acylation of histones by this compound can lead to its localization in the nucleus, impacting gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for about an hour, followed by evaporation of the solvent under reduced pressure to obtain the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the use of large reactors and efficient distillation units to handle the volatile nature of thionyl chloride and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Coupling Reactions: It can participate in Suzuki-type coupling reactions with arylboronic acids to form aromatic ketones.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-(trifluoromethyl)benzoic acid.
Phenylboronic Acid: Used in Suzuki-type coupling reactions to form 4-(trifluoromethyl)benzophenone.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Aromatic Ketones: Formed through coupling reactions with arylboronic acids.
Scientific Research Applications
4-(Trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of agrochemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl Chloride
- 4-Cyanobenzoyl Chloride
- 4-Methoxybenzoyl Chloride
- 4-Fluorobenzoyl Chloride
- 4-Nitrobenzoyl Chloride
- 4-Bromobenzoyl Chloride
- 4-(Chloromethyl)benzoyl Chloride
- 4-(Dimethylamino)benzoyl Chloride
Uniqueness
4-(Trifluoromethyl)benzoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the molecule. This group increases the electrophilicity of the carbonyl carbon, making the compound highly reactive in acylation reactions. Additionally, the trifluoromethyl group can influence the physical properties of the derivatives, such as their lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYBOLWRXENKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059817 | |
Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-15-7 | |
Record name | 4-(Trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)benzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-(Trifluoromethyl)benzoyl chloride in materials science?
A1: this compound is a valuable reagent in synthesizing layered organic thin films. It reacts with amine-terminated surfaces to create a covalently bound fluorinated layer. This modification alters the film's hydrophobicity, as evidenced by contact angle changes from 15° to 106° after reaction with a hexamethylenediamine-modified surface. [] This ability to tailor surface properties makes it useful for applications requiring controlled wettability, such as antifouling coatings or sensors.
Q2: How does this compound contribute to understanding the behavior of reverse micelles?
A2: Researchers utilize the hydrolysis reactions of this compound within reverse micelles (RMs) to probe their properties. By comparing its hydrolysis kinetics in RMs formed by bmim-AOT (an ionic liquid-surfactant) and traditional Na-AOT, scientists glean insights into the impact of the cation (bmim+ vs Na+) on the RM's microenvironment. [] The presence of the bulky bmim+ cation between surfactant molecules influences the stability of reaction intermediates, ultimately affecting the reaction rates and mechanisms within these nano-sized water pools.
Q3: Can this compound be used in analytical chemistry applications?
A3: Yes, this compound is a key component in synthesizing functionalized magnetic nanoparticles (MNPs) for extracting perfluorinated compounds (PFCs). The compound is used to modify the surface of Fe3O4@SiO2 MNPs, creating selective binding sites for PFCs. [] These modified MNPs are then employed in magnetic solid-phase extraction (MSPE) to isolate and concentrate trace levels of PFCs from complex matrices, such as traditional Chinese medicine samples, before analysis. This application highlights the potential of this compound in developing sensitive and efficient analytical methods for environmental and food safety monitoring.
Q4: What spectroscopic techniques are commonly used to characterize this compound and its reaction products?
A4: Fourier transform infrared (FTIR) spectroscopy is crucial in analyzing this compound and its reaction products. [, ] The technique helps confirm the formation of desired chemical bonds and provides insights into the molecular structure of the synthesized compounds. For example, in thin film synthesis, FTIR helps track the appearance and disappearance of specific functional groups, such as the anhydride group after MUA activation and the amide bond formation after reaction with HMDA. []
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